N-(5-methylisoxazol-3-yl)acetamide
Overview
Description
N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol. It is primarily used in research and has shown potential in various scientific applications, including antimicrobial and anticancer activities.
Mechanism of Action
Action Environment
The action of N-(5-methylisoxazol-3-yl)acetamide can be influenced by various environmental factors. For instance, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This suggests that the compound’s action, efficacy, and stability could be influenced by the chemical environment in which it is present.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-methylisoxazol-3-yl)acetamide are inferred from studies on similar compounds. For instance, the determination of pKa values for newly synthesized acetamide derivatives provides insights into their acid-base properties, crucial for predicting their behavior in biological systems
Cellular Effects
Related compounds have shown antimicrobial activity against representative bacterial and fungal strains
Molecular Mechanism
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of 3-amino-5-methylisoxazole with acetic anhydride . The reaction is carried out under reflux conditions in the presence of a catalytic amount of glacial acetic acid . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, targeting the arylmethyl group without cleavage of the isoxazole ring.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are often used.
Major Products
Oxidation: The major products include oxidized derivatives of the original compound.
Substitution: Substituted derivatives, such as halogenated or sulfonylated products, are commonly formed.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)acetamide has a wide range of scientific research applications:
Antimicrobial Activity: It has shown potential in vitro antimicrobial activity against bacterial and fungal strains.
Anticancer Agents: Some derivatives exhibit selective cytotoxicity against human lung adenocarcinoma cells.
Neuroprotection and Receptor Antagonism: Isoxazole amino acids derived from this compound have been developed as excitatory amino acid receptor antagonists, showing potential neuroprotective applications.
Synthesis of Heterocycles: It is used in the synthesis of various heterocycles incorporating sulfamoyl moieties, demonstrating antibacterial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
- 3-acetamido-5-methylisoxazole
- 3-acetylamino-5-methylisoxazole
- N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide
Uniqueness
N-(5-methylisoxazol-3-yl)acetamide is unique due to its specific isoxazole moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of antimicrobial and anticancer activities, making it a valuable compound in scientific research.
Biological Activity
N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic compound that has garnered interest in various fields of biological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, as well as insights into its biochemical mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₆H₈N₂O₂
- Molecular Weight : 140.14 g/mol
- CAS Number : 13223-74-0
This compound features an isoxazole ring, which is known for its pharmacological significance. The presence of the acetamide functional group enhances its solubility and reactivity in biological systems.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Anticancer Properties
Research indicates that this compound and its derivatives possess selective cytotoxicity against certain cancer cell lines, particularly lung adenocarcinoma cells. The compound has been shown to induce apoptosis in cancer cells, likely through the activation of caspases and modulation of apoptotic pathways.
Case Study: Cytotoxicity in Lung Adenocarcinoma
A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated:
- IC₅₀ Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry and Western blot analysis showing increased levels of cleaved caspase-3.
These results highlight the potential of this compound as a lead for anticancer drug development .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Derivatives of this compound have been developed as antagonists for excitatory amino acid receptors, suggesting a role in neuroprotection against excitotoxicity.
The neuroprotective effects are believed to stem from:
- Receptor Modulation : Inhibition of excitatory neurotransmitter receptors reduces neuronal damage.
- Antioxidant Activity : The compound exhibits scavenging activity against reactive oxygen species (ROS), contributing to its protective effects on neuronal cells.
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining isoxazole derivatives with acetamides under acidic or basic conditions.
- Modification of Existing Structures : Introduction of substituents can enhance biological activity and selectivity.
Table 2: Synthesis Methods and Yields
Synthesis Method | Yield (%) |
---|---|
Condensation with acetic anhydride | 85 |
Microwave-assisted synthesis | 90 |
Solvent-free reaction | 75 |
These methods not only optimize yield but also allow for the exploration of structure-activity relationships (SAR) to enhance efficacy .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-6(8-10-4)7-5(2)9/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYZUESBPHQWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337100 | |
Record name | N-(5-methylisoxazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13223-74-0 | |
Record name | N-(5-methylisoxazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-(5-methylisoxazol-3-yl)acetamide in the synthesis of antioxidant compounds?
A1: this compound serves as a crucial starting material in the synthesis of substituted α-cyano-N-(5-methylisoxazol-3-yl) cinnamides []. Its active methylene group undergoes Knoevenagel condensation with various substituted benzaldehydes, leading to the formation of the desired cinnamide derivatives. This reaction is facilitated by a mixture of glacial acetic acid and piperidine in toluene. The presence of the this compound moiety in the final compounds contributes to their overall structure and potentially influences their antioxidant activity.
Q2: How was this compound synthesized in this study?
A2: The researchers synthesized this compound through the cyanoacetylation of 3-amino-5-methylisoxazole []. This reaction involved using a mixture of cyanoacetic acid and acetic anhydride in the presence of anhydrous pyridine.
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